N-Butyl-2-fluoro-5-methoxyaniline
Description
N-Butyl-2-fluoro-5-methoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and an N-butyl group attached to the amine.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-butyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H16FNO/c1-3-4-7-13-11-8-9(14-2)5-6-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
VLCZSDBJKGFIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-fluoro-5-methoxyaniline typically involves the reaction of 2-fluoro-5-methoxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding N-butyl-5-methoxyaniline.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: N-butyl-5-methoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The butyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from the provided evidence, share structural similarities with N-Butyl-2-fluoro-5-methoxyaniline, differing primarily in substituent positions, functional groups, or side chains. These variations significantly impact their properties and reactivity.
N-Butyl-5-fluoro-2-nitroaniline (CAS: 951666-45-8)
- Molecular Formula : C₁₀H₁₃FN₂O₂
- Molecular Weight : 212.22 g/mol
- Key Substituents :
- Fluoro at position 5 (vs. 2 in the target compound).
- Nitro group at position 2 (vs. methoxy in the target).
- Comparison :
The nitro group is strongly electron-withdrawing, reducing basicity of the amine compared to the methoxy group in the target compound. This substitution likely decreases solubility in polar solvents but enhances stability under acidic conditions. The positional isomerism of the fluoro group may alter steric interactions in binding applications .
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
- Molecular Formula : C₁₄H₁₃F₂N
- Molecular Weight : 233.26 g/mol
- Key Substituents :
- Fluoro at position 5 (vs. 2 in the target).
- Methyl group at position 2 (vs. methoxy in the target).
- Benzyl group with a 3-fluoro substitution on the amine.
- Comparison: The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity. The benzyl side chain introduces steric bulk, which could hinder interactions in catalytic or receptor-binding contexts .
N-{[5-(Aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline (CAS: 123770-63-8)
- Molecular Formula : C₁₅H₁₇FN₂
- Molecular Weight : 244.31 g/mol
- Key Substituents: Fluoro at position 2 (same as the target). Aminomethyl group at position 5 (vs. methoxy in the target). N-Methylaniline moiety.
- Comparison: The aminomethyl group introduces a positively charged site at physiological pH, enhancing water solubility compared to the methoxy group.
5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline
- Molecular Formula: C₁₈H₁₆FNO
- Molecular Weight : 281.32 g/mol
- Key Substituents :
- Fluoro at position 5 (vs. 2 in the target).
- Methyl group at position 2 (vs. methoxy).
- Furan-phenyl hybrid side chain.
- Comparison :
The furan ring introduces π-electron density, which may affect aromatic stacking interactions. The bulky hybrid side chain could reduce conformational flexibility, impacting binding affinity in drug design contexts .
Data Table: Comparative Analysis of Key Properties
*Estimated data for the target compound based on structural analogs.
Research Findings and Implications
- Substituent Position Effects : Fluoro at position 2 (vs. 5) may enhance electrophilic substitution reactivity due to proximity to the amine group.
- Functional Group Impact : Methoxy groups (electron-donating) increase solubility in polar solvents, whereas nitro groups (electron-withdrawing) favor stability in acidic environments .
Biological Activity
N-Butyl-2-fluoro-5-methoxyaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds that are characterized by the presence of a fluorine atom and a methoxy group on an aniline backbone. The chemical structure can be represented as follows:
This structure is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Specifically, it has been evaluated for cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) and hepatocellular carcinoma (HCC).
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in HCT-116 cells by regulating cyclin B1 expression. This leads to increased reactive oxygen species (ROS) production, which is associated with apoptosis in cancer cells .
- Microtubule Interaction : Molecular docking studies suggest that this compound interacts with tubulin, indicating an anti-microtubule mechanism similar to that of established chemotherapeutics like Taxol .
- Efficacy in vivo : In animal models, the compound demonstrated significant tumor growth suppression, achieving up to 73.4% inhibition at certain doses, outperforming traditional treatments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably, it exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
